2-Cyclopropylmethylenepropanal
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Overview
Description
2-Cyclopropylmethylenepropanal is an organic compound belonging to the class of organic oxides It is characterized by a cyclopropyl group attached to a methylene group, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethylenepropanal can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium phosphorus chloride in the presence of an alkali. This reaction produces a methoxylated intermediate, which is then subjected to acidified hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethylenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropylmethylenepropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethylenepropanal involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity and specificity towards its targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylpropanal: Similar structure but lacks the methylene group.
Cyclopropylmethyl ketone: Contains a ketone group instead of an aldehyde.
Cyclopropylcarboxaldehyde: Similar structure but with a different substitution pattern.
Uniqueness
2-Cyclopropylmethylenepropanal is unique due to the presence of both a cyclopropyl group and a methylene group attached to the aldehyde.
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-3-cyclopropyl-2-methylpropanal |
InChI |
InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
NOQCSSAEKDLHCI-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1CC1)C=O |
Canonical SMILES |
CC(CC1CC1)C=O |
Origin of Product |
United States |
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